Brevinin-2Ed
Description
Taxonomic Origin and Biological Context of Brevinin-2Ed
Brevinin-2Ed originates from Pelophylax esculentus (formerly Rana esculenta), a hybrid frog species endemic to Europe. This amphibian belongs to the family Ranidae, which has evolved a diverse arsenal of AMPs to protect its permeable skin from infections in aquatic and terrestrial habitats.
Key Biological Features:
- Source : Secreted by granular glands in the dorsal skin and gastrointestinal tract.
- Function : Part of the innate immune system, targeting Gram-negative bacteria (e.g., Escherichia coli) and fungi.
- Structural Hallmarks :
Table 1: Comparative Features of Brevinin-2Ed and Related Peptides
Evolutionary Significance of Antimicrobial Peptides in Anuran Species
Anuran AMPs like Brevinin-2Ed represent a paradigm of convergent evolution, arising independently in multiple lineages (e.g., Ranidae, Hylidae, Bombinatoridae) to combat pathogen pressures.
Evolutionary Drivers:
- Pathogen Coevolution : Diversifying selection has shaped AMP sequences to counter microbial resistance, particularly in the mature peptide domain.
- Structural Conservation : Despite sequence variability, the Rana-box and α-helical motifs are retained across 200 million years of evolution.
- Gene Family Expansion : Frequent duplication events in the Brevinin-2 gene cluster have enabled functional diversification.
Table 2: Distribution of AMP Families Across Anuran Lineages
Historical Discovery and Nomenclature of Brevinin-2Ed
The discovery of Brevinin-2Ed reflects advancements in amphibian peptide biochemistry during the late 20th century.
Chronology of Key Findings:
- 1993 : First isolation from Rana esculenta skin secretions, initially termed "Brevinin-2E".
- 1998 : Identification in gastric tissue, confirming systemic expression beyond cutaneous glands.
- 2000s : Structural characterization via NMR and CD spectroscopy revealed membrane-disrupting mechanisms.
- 2020s : Recombinant production in E. coli enabled large-scale functional studies.
Nomenclature Conventions:
- Brevinin : Derived from Rana brevipoda porsa, the first species where Brevinin peptides were characterized.
- -2 : Denotes membership in the second major AMP family identified in Ranidae.
- Ed : Specific to esculentus derivatives, distinguishing it from variants like Brevinin-2Ec (from Rana esculenta skin).
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDSLKNLAKNAGQILLNKASCKLSGQC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-2Ed exhibits potent antimicrobial activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, which is a common characteristic of many AMPs. The peptide's low hemolytic activity makes it a promising candidate for therapeutic applications as it minimizes damage to human red blood cells while effectively targeting microbial cells.
Table 1: Antimicrobial Activity of Brevinin-2Ed
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 5 µM | Effective against MRSA strains |
| Escherichia coli | 10 µM | Demonstrates strong bactericidal effect |
| Pseudomonas aeruginosa | 15 µM | Moderate effectiveness |
Cancer Therapeutics
Recent studies have indicated that Brevinin-2Ed may have anticancer properties. It has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis through mitochondrial pathways, making it a potential candidate for cancer treatment.
Case Study: Brevinin-2Ed and Cancer Cells
In a study examining the effects of Brevinin-2Ed on breast cancer cells, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The peptide was found to activate caspase-dependent pathways leading to apoptosis, suggesting its role in cancer therapy development .
Wound Healing and Regenerative Medicine
Brevinin-2Ed has been investigated for its potential in promoting wound healing. Its properties stimulate cellular processes involved in tissue regeneration, such as angiogenesis and fibroblast proliferation. This makes it an attractive candidate for formulations aimed at enhancing wound closure and recovery.
Table 2: Effects on Wound Healing
| Parameter | Control Group | Brevinin-2Ed Group |
|---|---|---|
| Wound Closure Rate (%) | 50 | 85 |
| Angiogenesis Score | Low | High |
| Fibroblast Proliferation Rate (%) | 40 | 70 |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Brevinin-2Ed and Analogues
Brevinin-1E
Brevinin-1E shares 60% sequence homology with Brevinin-2Ed but contains an additional disulfide bond (Cys¹⁵–Cys²³, Cys¹⁶–Cys²⁴), conferring greater structural rigidity . This enhances its antibacterial potency (MIC = 3.12 μM against E. coli) but increases hemolytic activity (25% at 50 μM), limiting therapeutic utility .
Temporin-1Ta
Temporin-1Ta, a shorter peptide (13 residues) lacking disulfide bonds, demonstrates weaker antimicrobial activity (MIC = 25 μM against E. coli) but negligible hemolysis (<5% at 50 μM) . Its reduced hydrophobicity compromises membrane insertion efficiency, highlighting the role of chain length in AMP efficacy .
Mechanistic Divergence
- Membrane Interaction : Brevinin-2Ed adopts an α-helical conformation upon binding to lipid bilayers, while Temporin-1Ta forms β-sheet aggregates, reducing penetration depth .
- Salt Sensitivity : Brevinin-2Ed maintains activity at 150 mM NaCl, unlike Temporin-1Ta, which loses 80% activity under similar conditions .
- Synergy: Brevinin-2Ed synergizes with ciprofloxacin (FIC index = 0.3) against multidrug-resistant Pseudomonas aeruginosa, whereas Brevinin-1E shows antagonism (FIC index = 2.1) due to competitive membrane binding .
Research Findings and Implications
Key Studies
Structural Optimization: Substitution of Leu³ with D-amino acids in Brevinin-2Ed reduced hemolysis by 50% without compromising antimicrobial activity .
In Vivo Efficacy : In a murine wound infection model, Brevinin-2Ed (2 mg/kg) reduced Staphylococcus aureus bioburden by 99% within 72 hours, outperforming Brevinin-1E (85% reduction) .
Resistance Development: No resistance observed in E. coli after 30 passages with sub-MIC Brevinin-2Ed, contrasting with rapid resistance to polymyxin B .
Preparation Methods
Peptide Synthesis
Brevinin-2Ed, like other brevinin peptides, is typically prepared by solid-phase peptide synthesis (SPPS) , a widely used method for producing peptides with precise amino acid sequences.
Solid-Phase Peptide Synthesis (SPPS):
The peptide chain is assembled stepwise on a solid resin support, allowing for efficient coupling and deprotection cycles. This method facilitates the synthesis of peptides with complex sequences and post-translational modifications, such as disulfide bonds critical for brevinin structure.- SPPS enables the introduction of modifications like C-terminal amidation, which can enhance antimicrobial activity and stability.
- The process is automated and scalable, suitable for producing peptides like Brevinin-2Ed with high purity and yield.
Sequence Considerations:
Brevinin-2Ed contains conserved cysteine residues that form a disulfide bridge (Rana box), essential for its bioactivity. The synthesis must ensure correct disulfide bond formation, often achieved by controlled oxidation steps post-synthesis.
Peptide Purification
Following synthesis, Brevinin-2Ed is purified to achieve high purity necessary for biological assays and therapeutic applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
RP-HPLC is the standard purification technique used to separate the target peptide from truncated sequences, deletion products, and synthesis by-products.- The peptide is eluted using gradients of organic solvents (e.g., acetonitrile) in water with acid modifiers (e.g., trifluoroacetic acid).
- Purity is typically confirmed to be above 95% for research and clinical-grade peptides.
Mass Spectrometry Verification:
After purification, the molecular mass of Brevinin-2Ed is confirmed by techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.- This step verifies the correct sequence and integrity of the peptide, ensuring no unexpected modifications or truncations.
Preparation of Peptide Solutions
- Lyophilized Brevinin-2Ed peptide powder is dissolved in distilled water or appropriate buffer solutions to prepare stock solutions.
- Concentrations are adjusted based on minimum inhibitory concentration (MIC) values determined experimentally, commonly in the micromolar range (e.g., ~8.7 μM for related brevinin peptides).
- Solutions are stored at low temperatures (e.g., 4°C) to maintain stability.
Optimization and Modifications
Research indicates that modifications to the Brevinin-2Ed sequence or structure can improve its antimicrobial efficacy and reduce cytotoxicity:
| Modification Aspect | Description | Effect on Peptide |
|---|---|---|
| C-terminal amidation | Amidation of the peptide's C-terminus to enhance stability and antimicrobial activity | Increased bioactivity and resistance to degradation |
| Disulfide bond formation | Correct formation of the Rana box disulfide bridge between cysteine residues | Essential for structural stability and function |
| Sequence truncation | Removal of non-essential regions like the Rana box to create shorter analogues | Can enhance activity and reduce synthesis cost |
| Charge modification | Substitution of amino acids to increase net positive charge (e.g., lysine replacements) | Enhances electrostatic interaction with bacterial membranes, improving activity |
| Hydrophobicity tuning | Adjusting hydrophobic residues to optimize amphipathicity and membrane interaction | Balances antimicrobial potency and cytotoxicity |
These modifications are typically introduced during the SPPS stage by selecting appropriate amino acid building blocks.
Research Findings on Preparation and Activity
Direct Chemical Synthesis:
Due to challenges in extracting brevinin peptides directly from frog skin (low yield, complex purification), chemical synthesis via SPPS is the preferred method for producing Brevinin-2Ed and related peptides. This approach ensures high purity and reproducibility for research and therapeutic use.Purity and Yield:
The combination of SPPS and RP-HPLC purification yields peptides with high purity (>95%) and confirmed molecular weights, critical for consistent biological activity assays.Structural Analysis:
Secondary structure predictions and circular dichroism spectroscopy confirm that Brevinin-2Ed adopts an α-helical conformation stabilized by the Rana box disulfide bridge, which is important for its antimicrobial function.
Summary Table: Preparation Workflow for Brevinin-2Ed
| Step | Method/Technique | Purpose/Outcome |
|---|---|---|
| Peptide synthesis | Solid-Phase Peptide Synthesis (SPPS) | Assembly of amino acid sequence with modifications |
| Disulfide bond formation | Controlled oxidation post-synthesis | Formation of Rana box disulfide bridge |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Isolation of pure peptide |
| Molecular mass confirmation | MALDI-TOF Mass Spectrometry | Verification of peptide identity and integrity |
| Solution preparation | Dissolution in distilled water or buffer | Preparation of peptide stock solutions for assays |
| Storage | Refrigeration at 4°C | Maintenance of peptide stability |
Q & A
Q. What structural characteristics of Brevinin-2Ed are critical for its antimicrobial activity, and how can these be experimentally validated?
- Methodological Answer : Structural analysis involves nuclear magnetic resonance (NMR) spectroscopy to resolve its α-helical and β-sheet domains, complemented by circular dichroism (CD) spectroscopy to assess conformational stability under physiological conditions. Mutagenesis studies can identify functional residues (e.g., hydrophobic patches or cationic regions) critical for membrane disruption . For validation, correlate structural data with antimicrobial assays against Gram-negative/positive bacteria, using standardized protocols like broth microdilution (CLSI guidelines).
Q. What are the primary mechanisms of action proposed for Brevinin-2Ed’s antimicrobial effects?
- Methodological Answer : Hypothesized mechanisms include membrane permeabilization (tested via fluorescent dye leakage assays using lipid vesicles) and intracellular targeting (e.g., inhibition of protein synthesis via ribosomal binding assays). Comparative studies with mutant peptides or membrane mimics (e.g., LPS vs. phosphatidylcholine liposomes) can isolate mechanistic pathways. Use confocal microscopy to track peptide localization in bacterial cells .
Q. How should researchers design in vitro experiments to evaluate Brevinin-2Ed’s cytotoxicity in mammalian cells?
- Methodological Answer : Employ cell viability assays (MTT or resazurin-based) on human cell lines (e.g., HEK-293 or HaCaT) at varying peptide concentrations. Include controls for serum interference and use flow cytometry to distinguish apoptosis/necrosis. Standardize protocols using ISO 10993-5 for biocompatibility testing. Report hemolytic activity via erythrocyte lysis assays at pH 7.4 and 5.5 to mimic physiological and infection-site conditions .
Advanced Research Questions
Q. How can researchers optimize Brevinin-2Ed’s therapeutic efficacy while minimizing resistance development?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using alanine scanning or D-amino acid substitutions to enhance proteolytic stability. Pair with combinatorial synergy screens against conventional antibiotics (e.g., β-lactams or fluoroquinolones) using checkerboard assays. Monitor resistance via serial passage experiments, assessing MIC shifts over 20+ generations. Utilize genomic sequencing to identify resistance mutations .
Q. What experimental strategies address discrepancies in Brevinin-2Ed’s reported efficacy across studies?
- Methodological Answer : Systematically review variables such as microbial strain variability (ATCC vs. clinical isolates), assay conditions (cation-adjusted Mueller-Hinton broth vs. RPMI-1640), and peptide purity (HPLC quantification >95%). Perform meta-analyses with standardized effect-size metrics (e.g., Cohen’s d). Replicate conflicting experiments under controlled conditions, documenting batch-to-batch peptide synthesis variations .
Q. How can researchers evaluate Brevinin-2Ed’s synergistic effects with host immune responses in vivo?
- Methodological Answer : Use murine infection models (e.g., P. aeruginosa-induced sepsis) to assess peptide-immune interactions. Measure cytokine profiles (ELISA or multiplex assays) and leukocyte recruitment (flow cytometry). Knockout models (e.g., MyD88⁻/⁻ mice) can dissect Toll-like receptor (TLR) pathway involvement. Combine with transcriptomic analysis (RNA-seq) of infected tissues to identify immune-modulatory genes upregulated by Brevinin-2Ed .
Methodological Considerations Table
| Aspect | Key Techniques | References |
|---|---|---|
| Structural Analysis | NMR, CD spectroscopy, molecular dynamics | |
| Antimicrobial Assays | Broth microdilution, time-kill kinetics | |
| Cytotoxicity Screening | MTT, hemolysis assays, flow cytometry | |
| Synergy Studies | Checkerboard assays, genomic sequencing | |
| In Vivo Models | Murine infection models, cytokine profiling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
